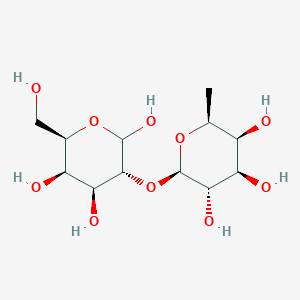

Blood Group H disaccharide

Übersicht

Beschreibung

These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups like amino or acyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like periodic acid or bromine water.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acetic anhydride or benzoyl chloride.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Acetylated or benzoylated derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Role in Blood Group Determination

- The blood group H disaccharide serves as a precursor for the A and B antigens in the ABO blood group system. Its structure, Fucα1–2Gal, is essential for understanding blood group compatibility during transfusions and organ transplants. The presence or absence of this disaccharide directly influences blood typing methods, making it vital for safe medical practices .

Glycoprotein Studies

- Research has shown that the this compound is involved in the glycosylation of various glycoproteins. For instance, its structural properties have been analyzed in human erythrocyte membrane glycoproteins, demonstrating its role in cell recognition and signaling pathways .

Diagnostics and Therapeutics

Monoclonal Antibodies

- Monoclonal antibodies targeting the this compound are utilized in diagnostic assays for blood typing and disease monitoring. These antibodies can bind specifically to the H antigen, allowing for precise identification of blood types and potential biomarkers for certain cancers .

Cancer Research

- The expression levels of blood group H antigens are being explored as potential biomarkers in cancer research. Elevated levels of these antigens may correlate with tumor progression, making them targets for therapeutic interventions .

Immunology

Vaccine Development

- The this compound has been investigated for its potential role in vaccine development. Studies indicate that antibodies against this disaccharide could enhance immune responses against pathogens that exploit these antigens for entry into host cells .

Infection Studies

- The interaction between the this compound and various pathogens has been studied to understand susceptibility to infections. For example, mosquitoes have shown preferences for human skin based on ABO blood types, suggesting that the presence of the H antigen may influence vector attraction and disease transmission dynamics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Storry & Olsson (2009) | Blood Typing | Highlighted the importance of H antigen in transfusion compatibility. |

| Jeyakanthan et al. (2015) | Cancer Biomarkers | Found correlations between H antigen levels and tumor markers. |

| Campbell et al. (2013) | Vaccine Development | Suggested potential use of anti-H antibodies in enhancing vaccine efficacy. |

Wirkmechanismus

The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.

Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.

Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .

Biologische Aktivität

The Blood Group H disaccharide, also known as the H antigen, is a crucial component in the biosynthesis of ABO blood group antigens. This disaccharide consists of fucose and galactose, specifically linked as α-l-Fuc-(1→2)-β-d-Gal. Understanding its biological activity is essential for elucidating its role in various physiological and pathological processes, including immunology, microbiology, and glycoscience.

Structural Characteristics

The this compound serves as a precursor for the synthesis of A and B antigens. The structural components are synthesized by specific glycosyltransferases, notably fucosyltransferases (FUT1 and FUT2), which facilitate the addition of fucose to galactose residues. This enzymatic activity is critical for the expression of blood group antigens on red blood cells and in other tissues.

Biological Functions

The this compound plays several significant roles in biological systems:

- Receptor for Pathogens : The H antigen can act as a receptor for various pathogens, influencing susceptibility to infections. For instance, certain bacteria and viruses recognize the H antigen to adhere to host cells, which can affect infection rates and disease progression .

- Cellular Interactions : The presence of H antigens on cell surfaces can modulate cell-cell interactions and signaling pathways. This is particularly relevant in immune responses where glycan structures influence the binding affinity of lectins and other carbohydrate-binding proteins .

- Biomarker Potential : Research indicates that levels of this compound in plasma can serve as biomarkers for dietary intake, particularly from fermented foods . Its presence reflects metabolic processes and can be indicative of health conditions related to diet.

Research Findings

Recent studies have highlighted the importance of this compound in various contexts:

- Glycosylation Patterns : Variations in glycosylation patterns involving the H antigen have been linked to different blood types and their associated health implications. For example, individuals with type O blood typically express higher levels of H antigen compared to other blood types .

- Cancer Research : The expression of H antigens has been implicated in cancer biology, where altered glycosylation may affect tumor progression and metastasis. Some studies suggest that changes in the expression of fucosyltransferases could be a factor in cancer cell behavior .

Case Studies

- Infection Susceptibility : A study demonstrated that individuals with certain blood types exhibited varying susceptibility to infections due to differences in their H antigen expression. The research indicated that higher levels of the H antigen could correlate with increased binding of pathogens such as Helicobacter pylori .

- Dietary Biomarkers : In a cohort study examining dietary intake, researchers found that plasma levels of this compound significantly reflected milk consumption. This highlights its potential utility as a dietary biomarker in nutritional studies .

Table 1: Characteristics of Glycosyltransferases Involved in Blood Group Antigen Synthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| FUT1 | Adds fucose to galactose | Galactose | Type 2 H antigen |

| FUT2 | Adds fucose to terminal galactose residues | Terminal Galactose | Soluble type 1 H antigen |

| GTA (N-acetylgalactosaminyltransferase) | Transfers N-acetylgalactosamine | Type 2 H antigen | A antigen |

| GTB (Galactosyltransferase) | Transfers galactose | Type 2 H antigen | B antigen |

Table 2: Summary of Biological Activities Associated with this compound

| Activity | Description |

|---|---|

| Pathogen Receptor | Serves as a binding site for various pathogens |

| Cell Signaling | Modulates immune responses through glycan interactions |

| Dietary Biomarker | Reflects dietary intake, particularly from dairy products |

| Cancer Marker | Altered expression linked to tumor progression and metastasis |

Eigenschaften

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVRBXGIRFARR-FFLOLMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.